4-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . Thiazoles, another class of compounds related to this molecule, have been found in many potent biologically active compounds .
Mode of Action
It is known that similar compounds interact with their targets and cause changes at the molecular level . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . For instance, they have been found to possess antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
The compound was synthesized in high yield using standard synthetic procedures , suggesting that it may have favorable bioavailability.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound was synthesized in high yield using standard synthetic procedures , suggesting that it may be stable under standard laboratory conditions.
Preparation Methods
The synthesis of 4-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves the condensation of 2,4-difluoroaniline with 2-fluorobenzoyl chloride, followed by cyclization with a thioamide. The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar compounds to 4-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide include other thiazole derivatives such as:
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has a similar structure but with different functional groups, leading to variations in its biological activity.
4-(aminosulfonyl)-N-[2,4-difluorophenyl]methyl-benzamide: This compound also contains a thiazole ring and is studied for its potential therapeutic effects.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-acetyl-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N2O2S/c1-10(23)11-2-4-12(5-3-11)17(24)22-18-21-16(9-25-18)14-7-6-13(19)8-15(14)20/h2-9H,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEDMRUUGVVGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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